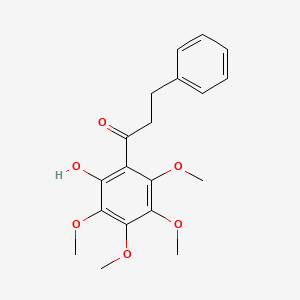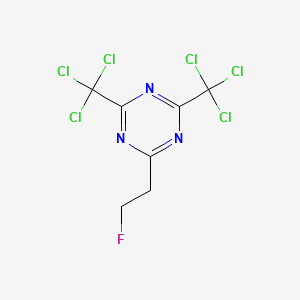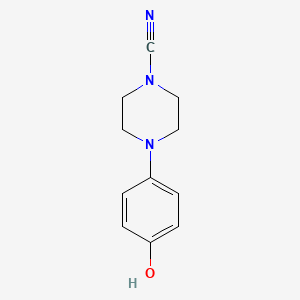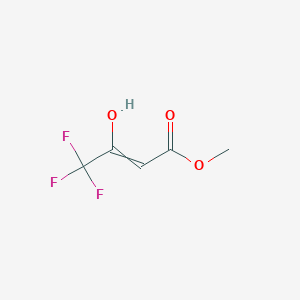![molecular formula C29H45NO B14309797 Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- CAS No. 113248-31-0](/img/structure/B14309797.png)
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is a complex organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a decyloxyphenyl group at the 2-position and an octyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This method can be optimized using microwave chemistry to improve yields and reaction times.
Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced reaction techniques, such as flow chemistry, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. The decyloxyphenyl and octyl groups can modulate the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both decyloxyphenyl and octyl groups enhances its hydrophobicity and potential for interactions with lipid membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
113248-31-0 |
|---|---|
Fórmula molecular |
C29H45NO |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
2-(4-decoxyphenyl)-5-octylpyridine |
InChI |
InChI=1S/C29H45NO/c1-3-5-7-9-11-12-14-16-24-31-28-21-19-27(20-22-28)29-23-18-26(25-30-29)17-15-13-10-8-6-4-2/h18-23,25H,3-17,24H2,1-2H3 |
Clave InChI |
RCDDCRRSYYYQKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


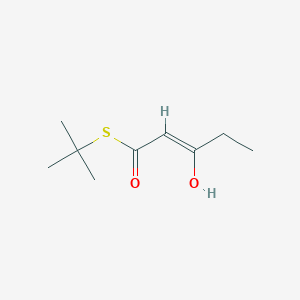
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

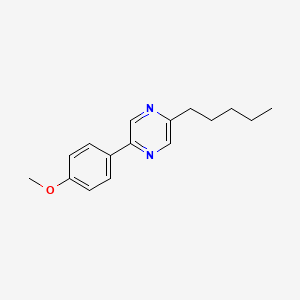
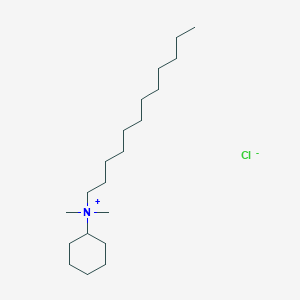

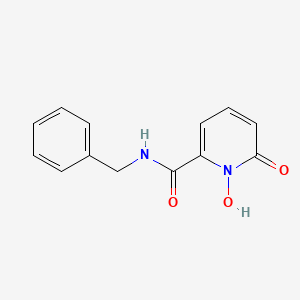
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
